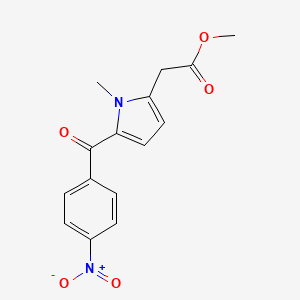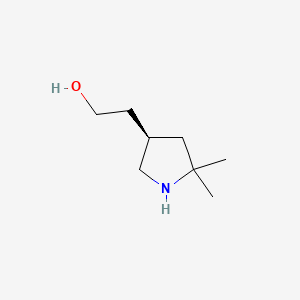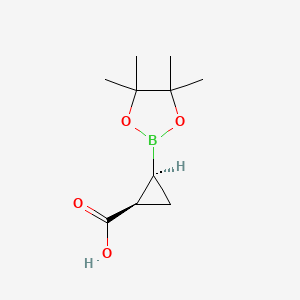
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring and a dioxaborolane group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives, including this compound, are explored for their potential as therapeutic agents. They have shown promise in the treatment of cancer and bacterial infections due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique reactivity and stability make it suitable for various applications .
Mécanisme D'action
The mechanism of action of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of boron-based enzyme inhibitors .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cyclohexanecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other boronic acid derivatives. This structural feature enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H17BO4 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
Clé InChI |
VJJABIMANCDOSQ-RQJHMYQMSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)O |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



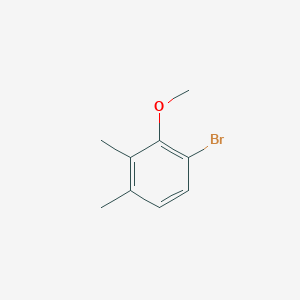
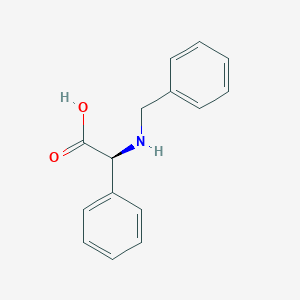
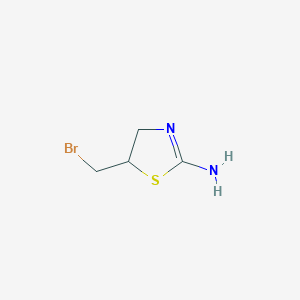

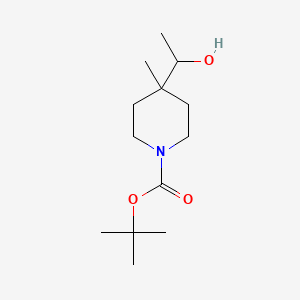


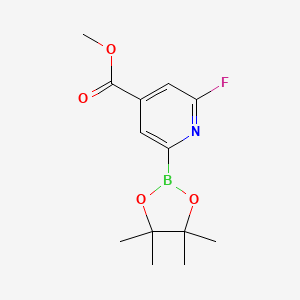
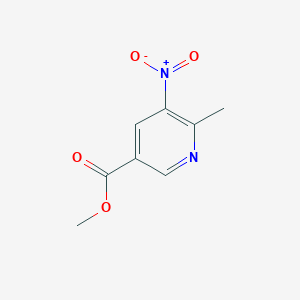
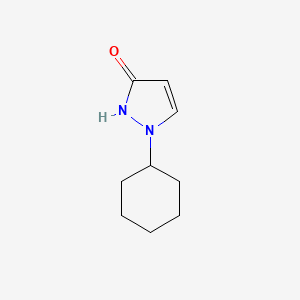
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
